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Compound of Interest

Compound Name: Niclosamide piperazine

CAS No.: 34892-17-6

Cat. No.: B1587394

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for

enhancing the bioavailability of niclosamide piperazine and related formulations.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: Why is the bioavailability of niclosamide and its salts, like niclosamide piperazine,

inherently low?

A1: The primary challenge with niclosamide is its classification as a Biopharmaceutics

Classification System (BCS) Class II drug, meaning it has high membrane permeability but very

low aqueous solubility.[1][2] This poor solubility is the rate-limiting step for its absorption in the

gastrointestinal tract, leading to low oral bioavailability.[1] Furthermore, niclosamide undergoes

extensive first-pass metabolism in the liver and intestine, where it is rapidly degraded by

cytochrome P450 (specifically CYP1A2) and UDP-glucuronosyltransferase (UGT1A1)

enzymes.[3][4][5] While converting niclosamide to a salt form like niclosamide piperazine
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(NPP) significantly improves aqueous solubility, achieving optimal bioavailability still requires

overcoming these metabolic hurdles and preventing precipitation in the GI tract.[4][5]

Q2: My amorphous solid dispersion (ASD) of niclosamide shows excellent in vitro dissolution

but poor in vivo performance. What could be the issue?

A2: This is a common issue often linked to in vivo recrystallization. Niclosamide is a poor glass

former with a high tendency to recrystallize from the supersaturated state created by the ASD,

especially under acidic conditions like those in the stomach.[1][6] This recrystallization negates

the solubility advantage of the amorphous form.[6]

Troubleshooting Tip: An enteric coating or encapsulation is crucial for niclosamide ASDs.

This protects the formulation from the low pH of the stomach, ensuring it dissolves in the

more neutral to alkaline environment of the small intestine, where absorption occurs.[6][7]

Q3: I'm observing the formation of nanoparticles during the dissolution of my niclosamide ASD.

Is this expected and is it beneficial?

A3: Yes, this is an expected and highly beneficial phenomenon. Certain niclosamide ASDs,

particularly those formulated with polymers like PVP-VA, are designed to generate amorphous

nanoparticles (around 100-150 nm) during dissolution in intestinal fluids.[1][6][7][8] These

nanoparticles create a high-energy, supersaturated solution of niclosamide, which significantly

enhances its apparent solubility (up to 60-fold increases have been reported) and subsequent

absorption.[1][7][8] These nanoparticles act as a drug reservoir, maintaining a high

concentration gradient for passive diffusion across the intestinal membrane.[6]

Q4: What are the main formulation strategies to enhance the bioavailability of niclosamide or its

piperazine salt?

A4: Several key strategies are employed, often in combination:

Salt Formation: Creating salts like niclosamide piperazine (NPP) or niclosamide

ethanolamine (NEN) is a primary step to increase aqueous solubility.[3][4][5]

Amorphous Solid Dispersions (ASDs): Dispersing niclosamide in a hydrophilic polymer

matrix is a proven method to enhance dissolution rates and apparent solubility.[1][8][9]
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Co-crystallization: Forming co-crystals with safe co-formers (e.g., caffeine, nicotinamide,

theophylline) can modify the crystal lattice to improve solubility and dissolution

characteristics without altering the drug's chemical structure.[2][10][11][12]

Particle Size Reduction & Nanoformulations: Techniques like electrospraying or developing

lipid-based nanocarriers can improve the surface area for dissolution and protect the drug

from degradation.[3][13]

Q5: When formulating a niclosamide piperazine ASD, what are the critical process

parameters for hot-melt extrusion (HME)?

A5: Key parameters for HME include:

Temperature: The processing temperature must be high enough to ensure niclosamide

dissolves completely in the polymer matrix but low enough to prevent thermal degradation of

the drug or polymer.

Screw Speed: This affects the mixing efficiency and residence time within the extruder. It

must be optimized to ensure a homogeneous amorphous dispersion.

Feed Rate: The rate at which the drug-polymer blend is fed into the extruder influences the

fill level and pressure, which can impact the final product's properties.

Drug-Polymer Ratio: The concentration of niclosamide in the polymer is critical. Too high a

concentration can lead to recrystallization upon cooling or during storage. A 1:4 drug-to-

polymer ratio with hydroxyethyl cellulose (HEC) has been shown to be successful.[1]

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on niclosamide and

its enhanced formulations.

Table 1: Solubility of Niclosamide and its Formulations
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Compound /
Formulation

Medium /
Conditions

Solubility
Fold Increase
(vs.
Niclosamide)

Reference

Niclosamide
Water (20-25
°C)

~0.0016 g/L
(1.6 µg/mL)

- [4]

Niclosamide Water (20 °C) 5-8 µg/mL - [1]

Niclosamide

Piperazine (NPP)
Water (20-25 °C) ~30 g/L ~18,750x [4]

Niclosamide

Piperazine (NPP)
Aqueous (37 °C)

0.023 mg/mL (23

µg/mL)
~7.7x [5]

Niclosamide

Ethanolamine

Salt (NEN)

Water (20 °C) 180-280 mg/L ~30,000x [1]

ASD

(Niclosamide:PV

P-VA)

FaSSIF
481.7 ± 22.2

µg/mL
~60-73x [1][6][7]

ASD

(Niclosamide:HE

C, 1:4)

Water
428.3 ± 14.1

µg/mL
~70x [1]

Niclosamide-

Saccharin

Cocrystal

N/A

Several-fold

increase

reported

N/A [12]

| Niclosamide in MOF-5 | PBS (pH 7.4) | 209.85 ± 9.77 µg/mL | ~6.1x |[14] |

Table 2: Pharmacokinetic Parameters of Niclosamide Formulations in Animal Models
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Formula
tion

Species Dose

Cmax
(Peak
Concent
ration)

AUC
(Total
Exposur
e)

Bioavail
ability
(F%)

Fold
Increas
e in F%

Referen
ce

Niclosa
mide

Rat
5 mg/kg
(oral)

354 ±
152
ng/mL

N/A 10% - [15]

Niclosam

ide
Rat

50 mg/kg

(oral)
N/A N/A 5.5% - [16]

ASD

(Niclosa

mide:PV

P-VA)

Rat
25 mg/kg

(oral)

4-fold

increase

vs. pure

drug

4.4-fold

increase

vs. pure

drug

~2.6-fold

increase

vs. pure

drug

2.6x [1][6]

| Prodrug (PDNIC) | Mouse | 10 mg/kg (oral) | N/A | N/A | 85.6% | >8x vs. niclosamide |[1][16] |

Experimental Protocols & Methodologies
Protocol 1: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) via Hot-Melt

Extrusion (HME)

Objective: To prepare a homogeneous amorphous dispersion of niclosamide in a hydrophilic

polymer to enhance its dissolution rate.

Materials:

Niclosamide powder (micronized preferred).

Polymer: Poly(1-vinyl pyrrolidone-co-vinyl acetate) (PVP-VA) or Hydroxypropyl

Methylcellulose Acetate Succinate (HPMCAS).

Blender (e.g., V-blender).

Hot-Melt Extruder with a co-rotating twin-screw setup.

Pelletizer or milling equipment.
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Methodology:

Blending: Accurately weigh niclosamide and the selected polymer (e.g., 25% w/w

niclosamide, 75% w/w PVP-VA). Blend the powders for 15-20 minutes until a uniform

mixture is achieved.

Extrusion: Set the HME temperature profile. For niclosamide/PVP-VA, a profile starting

from 80°C at the feeding zone and gradually increasing to 170-180°C at the die is typical.

Feed the blend into the extruder at a controlled rate. The screw speed should be set (e.g.,

100-150 RPM) to ensure adequate mixing and residence time for the drug to dissolve in

the molten polymer.

Cooling & Solidification: The molten extrudate is passed onto a conveyor belt to cool and

solidify.

Milling/Pelletizing: The cooled extrudate is milled into a fine powder or pelletized to the

desired particle size for downstream processing (e.g., filling into capsules).

Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray

Diffraction (PXRD), which should show a halo pattern with no sharp peaks, and Differential

Scanning Calorimetry (DSC), which should show a single glass transition temperature

(Tg).[9]

Protocol 2: In Vitro pH-Shift Dissolution Testing for Enteric-Protected Formulations

Objective: To simulate the transit of an enteric-coated niclosamide ASD formulation from the

stomach to the small intestine and evaluate its dissolution profile.

Apparatus: USP Dissolution Apparatus II (Paddle).

Media:

Acid Stage: 0.1 N HCl (pH 1.2).

Buffer Stage: Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

Methodology:
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Place the enteric-coated capsule or tablet containing the niclosamide ASD into the

dissolution vessel with 750 mL of 0.1 N HCl at 37°C. Stir at 75 RPM.

Run the acid stage for 2 hours. Take samples at specified time points (e.g., 60, 120 min) to

check for premature drug release. The formulation should release minimal (<10%) drug.

After 2 hours, add 250 mL of a pre-warmed concentrated buffer to the vessel to shift the

pH to 6.5 (simulating entry into the intestine).

Continue the dissolution test for an additional 2-4 hours. Withdraw samples at regular

intervals (e.g., 15, 30, 60, 90, 120 min).

Filter each sample immediately through a 0.22 µm syringe filter.

Analyze the concentration of dissolved niclosamide in the filtrate using a validated

analytical method, such as HPLC-UV.

Visualizations: Pathways and Workflows
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Caption: Logical workflow for addressing the low bioavailability of niclosamide piperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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